molecular formula C21H18BrNO4S B4845119 ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No. B4845119
M. Wt: 460.3 g/mol
InChI Key: DVQPRFWXYHGOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory and analgesic properties, indicating that it may have potential applications in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate in lab experiments is its potent antitumor activity. This makes it a potentially useful compound for studying the mechanisms of tumor growth and proliferation, as well as for developing new cancer treatments. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. One area of interest is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicities associated with its use. Finally, research could also focus on developing more efficient synthesis methods for this compound, which would make it more accessible for use in scientific research.

Scientific Research Applications

Ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4S/c1-3-27-21(25)18-17(13-6-10-16(26-2)11-7-13)12-28-20(18)23-19(24)14-4-8-15(22)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQPRFWXYHGOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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